Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole class of compounds Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . These compounds are believed to interact with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially influence their interaction with biological systems .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially influence their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Action Environment
The chemical properties of 1,2,4-triazole derivatives, such as their ability to form hydrogen bonds, could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The exact role of Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate in biochemical reactions is not well-defined due to the lack of specific studies. They are capable of binding in the biological system, which could suggest that this compound may have similar interactions .
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that this compound might exert its effects at the molecular level through similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can be synthesized through a reaction between 1,2,4-triazole and ethyl chloroacetate . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
These compounds share the triazole ring but differ in their substituents and overall structure, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-6(7)8-4-9-10/h4H,2-3H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJVMPNXSEATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340060-06-1 |
Source
|
Record name | ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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